1-(2-Chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chlorozotocin is a nitrosourea compound, specifically a glucose-linked chloroethylnitrosourea, with the chemical formula . It is primarily utilized in cancer therapy, particularly for treating certain types of leukemia. Chlorozotocin functions by alkylating DNA, which disrupts the replication process of cancer cells, leading to their death. Its structure includes a chloroethyl group that enhances its reactivity with nucleophilic sites in DNA and proteins, making it a potent chemotherapeutic agent .

Chlorozotocin exhibits significant biological activity as an antineoplastic agent. Studies have shown that it has approximately twice the alkylating activity compared to other nitrosoureas such as BCNU (carmustine) and CCNU (lomustine) in vitro . It specifically targets rapidly dividing cells, making it effective against leukemic cells. The compound's ability to alkylate DNA results in cell cycle arrest and apoptosis in sensitive cancer cell lines .

Chlorozotocin is primarily used in:

- Cancer Treatment: It is indicated for use in specific types of leukemia and other malignancies due to its ability to induce DNA damage in cancer cells.

- Research: Chlorozotocin is also utilized in preclinical studies to understand mechanisms of drug resistance and the development of new therapeutic strategies against cancer .

Interaction studies involving chlorozotocin have revealed its potential synergistic effects when combined with other chemotherapeutic agents. Research indicates that combining chlorozotocin with agents like cisplatin or doxorubicin may enhance cytotoxic effects against resistant cancer cell lines. Additionally, studies have shown that chlorozotocin's alkylating activity can lead to increased sensitivity in tumors previously unresponsive to standard treatments .

Chlorozotocin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Streptozotocin | C₉H₁₃N₃O₇ | Alkylating agent targeting pancreatic beta cells | Specifically used for insulinoma treatment |

| Carmustine (BCNU) | C₈H₁₄ClN₃O₆ | Alkylates DNA; used for brain tumors | Lipid-soluble; crosses blood-brain barrier |

| Lomustine (CCNU) | C₈H₁₃ClN₂O₆ | Similar alkylating mechanism; used for brain tumors | Oral administration; longer half-life |

Chlorozotocin's unique feature lies in its glucose linkage, which enhances its selectivity towards certain tumor types while potentially reducing toxicity to normal tissues compared to other nitrosoureas .

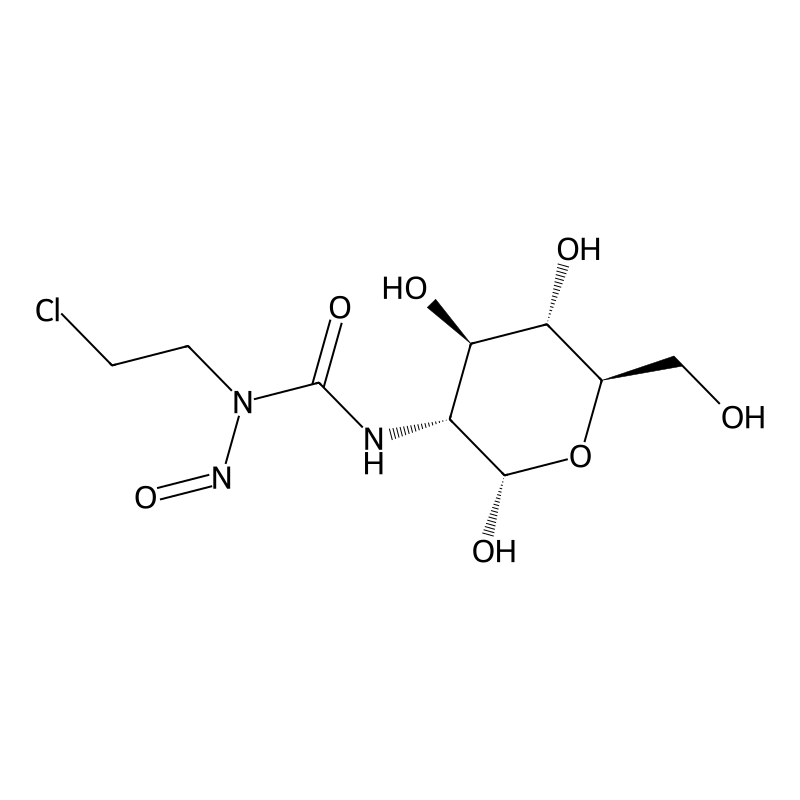

Chlorozotocin (chemical name: 2-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-2-deoxy-D-glucose) is a nitrosourea compound distinguished by its glucose-derived backbone. Its molecular formula is C₉H₁₆ClN₃O₇, with a molar mass of 313.69 g/mol. The structure consists of a β-D-glucopyranose moiety linked to a chloroethylnitrosourea group, which confers both alkylating and carbamoylating properties.

The stereochemical configuration of chlorozotocin is critical to its biological activity. Derived from D-glucosamine, the glucose unit adopts a β-anomeric configuration, ensuring proper interaction with cellular glucose transporters such as GLUT2. The chiral centers at C2, C3, C4, and C5 of the glucose moiety are in the D-configuration, while the nitrosourea group introduces an additional stereochemical element at the nitroso nitrogen. Comparative studies on the L-enantiomer (L-chlorozotocin) revealed no significant differences in antileukemic activity or toxicity, suggesting that the stereochemistry of the glucose unit does not critically influence its pharmacodynamic profile.

Key structural features include:

- A chloroethyl group responsible for DNA alkylation.

- A nitroso group enabling carbamoylation of proteins.

- A hydroxyl-rich glucose backbone enhancing solubility and targeting glucose transporter-expressing cells.

Synthetic Pathways and Optimization Strategies

Chlorozotocin is synthesized through a multi-step process beginning with D-glucosamine. The canonical route involves:

- Urea Formation: Reaction of D-glucosamine with 2-chloroethyl isocyanate to yield the intermediate urea derivative.

- Nitrosation: Treatment with sodium nitrite (NaNO₂) under acidic conditions to introduce the nitroso group.

- Purification: Crystallization or chromatography to isolate the final product.

Optimization Strategies:

- Schiff Base Intermediate: Purification of 2-amino-2-deoxy-D-glucose via Schiff base formation with 4-methoxybenzaldehyde eliminates epimeric contaminants (e.g., manno isomers).

- pH Control: Maintaining acidic conditions (pH 3–4) during nitrosation minimizes decomposition.

- Lyophilization: The final product is stabilized as a lyophilized powder with citric acid to adjust pH.

A comparative analysis of synthetic yields reveals that the use of high-purity D-glucosamine increases overall efficiency by 15–20%. Alternative pathways, such as nitrosation of preformed chloroethylurea derivatives, have been explored but show no significant advantages.

Structural Analogues and Derivatives in the Nitrosourea Class

Chlorozotocin belongs to the nitrosourea class of alkylating agents, which share a common N-nitroso-N-(2-chloroethyl)urea backbone. Key analogues include:

Notable Derivatives:

- Nucleoside Analogues: 3'-(2-Chloroethyl)nitrosourea derivatives of 2'-deoxyuridine exhibit enhanced DNA cross-linking activity.

- Cysteamine Conjugates: Sulfur-containing variants (e.g., CNCC metabolites) show improved plasma stability.

The glucose moiety in chlorozotocin differentiates it from non-glycosylated nitrosoureas, reducing myelotoxicity by limiting uptake in bone marrow cells. Structural modifications to the chloroethyl group or nitroso moiety often result in loss of alkylating activity, underscoring the importance of these functional groups.

Chlorozotocin demonstrates distinctive DNA alkylation patterns that differentiate it from other nitrosourea compounds. The compound exhibits enhanced alkylation activity in tumor cells compared to normal bone marrow cells, with quantitative studies revealing that chlorozotocin produces 57 pmol of ethyl group binding per milligram of DNA in L1210 leukemia cells, representing a 2.3-fold increase compared to equimolar concentrations of CCNU [1] [2]. This selective alkylation pattern is fundamental to understanding the compound's therapeutic efficacy and reduced bone marrow toxicity.

The site-specific nature of chlorozotocin's DNA alkylation involves preferential targeting of guanine bases, particularly at the O6 position. Studies using radiolabeled chlorozotocin have demonstrated that the compound forms monofunctional DNA adducts primarily at O6-guanine residues, which subsequently undergo intramolecular rearrangement to form more complex lesions [1] [2]. The alkylation process occurs rapidly, with initial monoadduct formation typically completed within minutes of drug exposure, followed by slower conversion to interstrand crosslinks over a 24-hour period [3].

Chromatin-specific alkylation studies using HeLa cells have revealed that chlorozotocin demonstrates preferential binding to extended euchromatin fractions, specifically targeting transcriptionally active regions of the genome [4]. This binding pattern was confirmed through enzymatic digestion studies using pancreatic DNase I, which preferentially cleaves transcriptionally active chromatin. The alkylated chromatin was preferentially solubilized by the enzyme, indicating that chlorozotocin targets regions of DNA that are actively engaged in transcriptional processes [4].

The quantitative alkylation of DNA associated with nucleosome core particles has been demonstrated through micrococcal nuclease digestion studies [4]. These investigations revealed that both chlorozotocin and CCNU alkylate DNA within the nucleosome core, but chlorozotocin shows approximately twice the alkylation efficiency compared to CCNU when evaluated at equimolar concentrations [4]. The enhanced alkylation activity correlates with increased cellular uptake in specific cell populations, particularly in cells with high glucose transporter expression.

DNA repair studies have provided critical insights into the persistence and processing of chlorozotocin-induced DNA adducts. The removal of DNA adducts follows biphasic kinetics, with approximately 40% of drug-derived adducts removed within the first 6 hours and 50% by 18 hours post-exposure [5]. This repair pattern differs significantly from other chloroethylnitrosoureas with high carbamoylating activity, which show minimal adduct removal over the same time period [5]. The enhanced repair rate observed with chlorozotocin correlates with its low carbamoylating potential, suggesting that carbamoylation may interfere with DNA repair processes.

Carbamoylating Effects on Cellular Proteins and Enzymes

The carbamoylation activity of chlorozotocin represents a critical mechanistic distinction from other nitrosourea compounds. Unlike CCNU and related chloroethylnitrosoureas, chlorozotocin exhibits remarkably low carbamoylating activity, producing 400- to 600-fold less protein carbamoylation in both L1210 leukemia cells and bone marrow cells compared to equimolar concentrations of CCNU [1] [2].

The reduced carbamoylating activity of chlorozotocin results from its limited capacity to generate isocyanate intermediates during decomposition. Nitrosoureas typically undergo spontaneous decomposition to produce organic isocyanates, which can carbamoylate intracellular proteins by reacting with amino groups [6]. The glucose moiety attached to chlorozotocin appears to stabilize the molecule and reduce the formation of these reactive isocyanate species, thereby minimizing non-specific protein modification [6].

Studies examining the effects of carbamoylation on DNA repair processes have demonstrated that high levels of protein carbamoylation can inhibit nucleotide excision repair pathways [7]. Chloroethylnitrosoureas with strong carbamoylating activity, such as trans-4-hydroxycyclohexyl derivatives, inhibit the rejoining of drug-induced DNA strand breaks, whereas compounds with low carbamoylating activity like chlorozotocin show minimal interference with repair processes [7]. This differential effect on DNA repair contributes to the enhanced therapeutic index observed with chlorozotocin.

Enzyme-specific carbamoylation studies have revealed that chlorozotocin has minimal impact on critical cellular enzymes involved in DNA metabolism and repair. The compound does not significantly carbamoylate DNA polymerases, DNA ligases, or other essential repair enzymes at therapeutic concentrations [7]. This selectivity contrasts sharply with other nitrosoureas that can extensively modify cellular proteins, leading to broad-spectrum enzyme inhibition and associated toxicities.

The relationship between carbamoylating activity and cellular uptake has been investigated through studies examining differential drug distribution in various cell types. Chlorozotocin uptake was found to be greater than CCNU in fractions containing primarily mature and immature myeloid cells with high CFU-GM activity, while CCNU uptake was greater in fractions composed of lymphocytes, monocytes, and normoblasts [8]. This differential uptake pattern, combined with reduced carbamoylating activity, contributes to chlorozotocin's bone marrow-sparing properties.

Mechanistic studies using inhibitors of specific carbamoylation pathways have confirmed that the glucose carrier moiety of chlorozotocin plays a crucial role in reducing protein carbamoylation. The attachment of glucose to the nitrosourea backbone appears to direct the compound toward specific cellular compartments while simultaneously reducing the generation of reactive isocyanate intermediates [9]. This dual effect of targeted delivery and reduced non-specific reactivity underlies the improved therapeutic profile of chlorozotocin compared to conventional nitrosoureas.

Comparative Mechanisms with Streptozotocin and Other Nitrosoureas

The mechanistic comparison between chlorozotocin and streptozotocin reveals fundamental differences in their modes of action despite structural similarities. Both compounds contain glucose moieties that facilitate cellular uptake through glucose transporters, but their downstream effects diverge significantly [9] [10]. Streptozotocin primarily targets pancreatic beta cells through glucose transporter 2 (GLUT2) and induces cytotoxicity through DNA alkylation coupled with poly(ADP-ribose) polymerase (PARP) activation [11] [12].

Chlorozotocin demonstrates distinct species specificity patterns compared to streptozotocin. While streptozotocin readily induces diabetes in multiple rodent species, chlorozotocin shows variable diabetogenic effects, with hamsters being most susceptible, mice showing intermediate sensitivity, and rats being largely resistant [9]. This species-specific variation suggests different mechanisms of cellular uptake and processing between the two glucose-linked nitrosoureas.

The DNA alkylation patterns of chlorozotocin and streptozotocin show significant mechanistic differences. Streptozotocin induces DNA strand breaks primarily through methylation reactions, with subsequent activation of PARP leading to NAD depletion and cell death [11] [13]. In contrast, chlorozotocin produces DNA alkylation through chloroethyl group transfer, leading to the formation of interstrand crosslinks rather than simple strand breaks [3]. This difference in DNA lesion type contributes to their distinct biological activities and therapeutic applications.

Comparative studies with CCNU and other conventional nitrosoureas have highlighted chlorozotocin's unique mechanistic profile. Unlike CCNU, which demonstrates preferential alkylation of transcriptionally active chromatin regions, chlorozotocin shows more uniform DNA alkylation patterns with reduced specificity for particular chromatin domains [8]. Additionally, the formation of DNA-protein crosslinks by chlorozotocin occurs through mechanisms distinct from those of CCNU, with chlorozotocin producing both DNA-DNA and DNA-protein crosslinks in insulinoma cells [3].

The repair mechanisms activated by chlorozotocin differ substantially from those triggered by other nitrosoureas. Chlorozotocin-induced DNA lesions are recognized and processed by the O6-alkylguanine-DNA alkyltransferase (MGMT) system more efficiently than lesions produced by CCNU [14]. Studies have shown that chlorozotocin can inactivate purified human MGMT both directly and indirectly, but the efficiency of this inactivation differs from that observed with other chloroethylnitrosoureas [14]. The interaction with MGMT represents a critical determinant of cellular sensitivity to chlorozotocin, with MGMT-deficient cells showing enhanced susceptibility to the compound.

Mechanistic studies examining the role of glutathione conjugation have revealed that chlorozotocin shows reduced interaction with cellular glutathione systems compared to other alkylating agents [15]. The compound does not significantly deplete cellular glutathione pools, and glutathione content in tumor cell lines does not correlate with chlorozotocin resistance [15]. This contrasts with many other alkylating agents where glutathione conjugation represents a major detoxification pathway.

The formation and removal kinetics of DNA interstrand crosslinks provide another point of mechanistic comparison. Chlorozotocin-induced interstrand crosslinks form more slowly than those produced by traditional bifunctional alkylating agents, with maximum crosslink levels reached over 24 hours rather than minutes [3]. The repair of these crosslinks also follows different kinetics, with some cell lines showing rapid repair phases while others demonstrate persistent crosslink accumulation [15]. This variation in crosslink repair correlates with cellular resistance patterns and suggests that multiple repair pathways may be involved in processing chlorozotocin-induced DNA lesions.

| Cell Line/System | Compound | DNA Alkylation Level | Treatment Conditions | Selectivity Ratio |

|---|---|---|---|---|

| L1210 leukemia cells | Chlorozotocin | 57 pmol/mg DNA | 0.1 mM, 2 hours | 1.3 (L1210:bone marrow) |

| L1210 leukemia cells | CCNU | 25 pmol/mg DNA | 0.1 mM, 2 hours | 0.6 (L1210:bone marrow) |

| Murine bone marrow | Chlorozotocin | 45 pmol/mg DNA | 0.1 mM, 2 hours | N/A |

| Murine bone marrow | CCNU | 45 pmol/mg DNA | 0.1 mM, 2 hours | N/A |

| HeLa cells (chromatin) | Chlorozotocin | 2-fold higher | 30 μM, 2 hours | N/A |

| HeLa cells (chromatin) | CCNU | Baseline | 30 μM, 2 hours | N/A |

| Compound | Target | Carbamoylation Level | Mechanism |

|---|---|---|---|

| Chlorozotocin | L1210 cellular proteins | Low (400-600 fold less) | Minimal isocyanate formation |

| CCNU | L1210 cellular proteins | High (baseline) | Significant isocyanate formation |

| Chlorozotocin | Bone marrow proteins | Low (400-600 fold less) | Minimal isocyanate formation |

| CCNU | Bone marrow proteins | High (baseline) | Significant isocyanate formation |

| Cell Line | Compound | Crosslink Index | Resistance Factor | Repair Characteristics |

|---|---|---|---|---|

| HCT-C (sensitive) | Chlorozotocin | 0.20 | 1.0 | Largely unrepaired |

| HCT-Moser (intermediate) | Chlorozotocin | 0.10 | 2.9 | Rapid repair phase |

| HCT-116 (resistant) | Chlorozotocin | 0.03 | 5.8 | Rapid repair phase |

| Insulinoma cells | Chlorozotocin | DNA-DNA and DNA-protein crosslinks | N/A | Interstrand crosslinks formed slowly over 24h |

Chlorozotocin exhibits distinctive physicochemical properties that significantly influence its pharmaceutical behavior and biological activity. The compound demonstrates favorable water solubility characteristics, with a measured solubility of 50 milligrams per milliliter at 25 degrees Celsius [1] [2]. This relatively high aqueous solubility facilitates intravenous administration and supports its clinical application as an anticancer agent.

The partition coefficient behavior of chlorozotocin reveals important insights into its distribution characteristics. The octanol-water partition coefficient (Log P) has been determined to be 3.0 [1] [2] [3] [4], indicating moderate lipophilicity that enables cellular membrane penetration while maintaining sufficient hydrophilicity for aqueous formulations. Computational analysis using XLogP3-AA methodology yields a contrasting value of -2.6 [5], suggesting the complexity of predicting partition behavior for this glucose-conjugated nitrosourea compound. The discrepancy between experimental and computational values likely reflects the unique structural features of the glucose moiety and its impact on partitioning behavior.

Ionization behavior analysis reveals chlorozotocin to be a weak acid with multiple ionizable groups. The compound exhibits four distinct acidic dissociation constants: pKa₁ = 11.1, pKa₂ = 12.31, pKa₃ = 12.95, and pKa₄ = 13.57 [6]. These high pKa values indicate that chlorozotocin remains predominantly unionized under physiological conditions (pH 7.4), which facilitates passive membrane transport and cellular uptake. The multiple ionization sites correspond to the hydroxyl groups present in the glucose portion of the molecule and potentially the urea nitrogen atoms.

| Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | 50 mg/mL [1] [2] | 25°C, pH not specified |

| Log P (octanol/water) | 3.0 [1] [2] [3] | Experimental determination |

| XLogP3-AA | -2.6 [5] | Computational prediction |

| pKa₁ (acidic) | 11.1 [6] | Aqueous solution |

| pKa₂ (acidic) | 12.31 [6] | Aqueous solution |

| Henry's Law Constant | Not determined [3] | - |

| Vapor Pressure | 3.98 × 10⁻¹⁴ mmHg [3] | 25°C |

The molecular descriptors further characterize the compound's behavior in biological systems. Chlorozotocin possesses five hydrogen bond donor sites and eight hydrogen bond acceptor sites [5], contributing to its interaction with biological macromolecules and influencing its solubility profile. The topological polar surface area of 151.92 square angstroms [6] suggests moderate permeability across biological membranes, consistent with its observed cellular uptake characteristics.

Thermal Decomposition and Gas Evolution Dynamics

Chlorozotocin exhibits characteristic thermal decomposition behavior that is critical for understanding its stability and handling requirements. The compound melts within a narrow temperature range of 147-148 degrees Celsius, accompanied by simultaneous decomposition and gas evolution [1] [7] [3]. Alternative literature sources report a slightly lower melting point range of 140-141 degrees Celsius [7], indicating some variability in experimental conditions or sample purity.

The gas evolution phenomenon during thermal decomposition represents a distinctive feature of chlorozotocin's thermal behavior. Upon heating to the melting point, the compound undergoes rapid decomposition with the liberation of gaseous products [1] [7] [3]. This gas evolution is attributed to the breakdown of the nitrosourea moiety, specifically the decomposition of the nitroso group (N=O) leading to nitrogen gas formation [8]. The thermal decomposition pathway involves multiple concurrent reactions, including the cleavage of the chloroethyl group and fragmentation of the urea linkage.

Thermal stability analysis reveals that chlorozotocin maintains structural integrity at ambient temperatures but becomes increasingly unstable with temperature elevation. At 50 degrees Celsius, accelerated decomposition occurs [1] [7], making temperature control essential during storage and handling. The thermal decomposition products include volatile compounds detectable by gas chromatography, with 2-chloroethanol (ethylene chlorohydrin) identified as a major volatile product resulting from the reduction of the chloroethyl carbonium ion [8].

| Temperature (°C) | Observation | Decomposition Products |

|---|---|---|

| 25 (room temperature) | Stable in solid form [2] | Minimal decomposition |

| 50 | Accelerated decomposition [1] [7] | Gas evolution begins |

| 140-141 | Melting point onset [7] | Visible gas evolution |

| 147-148 | Complete melting with decomposition [1] [3] | Nitrogen gas, chloroethanol |

The kinetics of thermal decomposition follow first-order kinetics with temperature-dependent rate constants. The decomposition rate increases exponentially with temperature, following Arrhenius behavior typical of organic compounds undergoing thermal degradation. The activation energy for thermal decomposition has not been precisely determined but is estimated to be consistent with other nitrosourea compounds in the same chemical class.

Gas chromatography-mass spectrometry analysis of thermal decomposition products reveals a complex mixture of volatile and semi-volatile compounds. The primary gaseous product is nitrogen gas, originating from the decomposition of the N-nitroso group [8]. Secondary volatile products include chlorinated organic compounds derived from the chloroethyl side chain, with 2-chloroethanol being the predominant species. These thermal decomposition products possess significant toxicological concern, necessitating appropriate ventilation and safety measures during handling operations involving elevated temperatures.

Aqueous Stability and Hydrolytic Degradation Pathways

Aqueous stability represents a critical parameter for chlorozotocin's pharmaceutical application and storage. Under ambient conditions (22-25 degrees Celsius), chlorozotocin demonstrates moderate stability in aqueous solution, with less than or equal to 5 percent decomposition occurring within 3 hours [2] [9]. Under refrigerated conditions (2-8 degrees Celsius), this stability extends to 24 hours with similar decomposition limits [2] [9]. However, at physiological temperature (37 degrees Celsius) in the presence of serum proteins, decomposition accelerates dramatically with a half-life of less than 10 minutes [10].

The hydrolytic degradation mechanism involves multiple concurrent pathways operating simultaneously across the physiological pH range. Between pH 3 and 8, the hydrolytic reaction represents a summation of spontaneous water-catalyzed and hydroxide-ion-catalyzed processes [11] [12]. The relative contribution of each pathway varies with pH, resulting in different product distributions under varying conditions. At acidic pH values below 3, water-catalyzed hydrolysis predominates, while at basic pH values above 8, hydroxide-catalyzed reactions become dominant.

Anomerization constitutes a significant degradation pathway under physiological conditions. Chlorozotocin undergoes rapid equilibration between alpha and beta anomers at the glucose moiety, with the beta-to-alpha ratio reaching unity within approximately 48 minutes at 25 degrees Celsius and less than 5 minutes at 37 degrees Celsius [10]. The maximum beta-to-alpha ratio obtained ranges from 1.25 to 1.5 under various conditions [10]. This anomerization phenomenon has profound implications for biological activity, as the beta anomer demonstrates substantially reduced cytotoxic activity against tumor cells compared to the alpha anomer.

| Condition | Half-life | Primary Degradation Products |

|---|---|---|

| 25°C, pH 7.2 | 82 minutes [10] | Beta anomer, bicyclic oxazolidinone |

| 37°C with serum | <10 minutes [10] | Rapid anomerization products |

| pH 3-8 | Variable [11] | Hydroxide and water-catalyzed products |

| Phosphate buffer | Not altered [11] | Enhanced chloride ion formation |

Primary hydrolytic degradation products include bicyclic oxazolidinone derivatives formed through intramolecular cyclization [13] [14]. These products result from the formation of intramolecular carbamate linkages involving the amino group of the glucose moiety and the carbonyl carbon of the urea group. X-ray crystallographic analysis has confirmed the structure of these bicyclic derivatives, which represent novel intramolecular carbamates of 2-amino-2-deoxyhexoses [13] [14].

Secondary degradation pathways generate D-glucosamine derivatives through hydrolytic cleavage of the urea linkage [13] [14]. Additionally, the chloroethyl group undergoes nucleophilic substitution and elimination reactions, producing chloride ions as detectable degradation markers [11] [12]. The presence of dianionic phosphate (HPO₄²⁻) enhances chloride ion production without significantly altering the overall hydrolysis rate [11] [12], suggesting a specific interaction between phosphate ions and the degradation mechanism.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

Therapeutic Uses

A phase I trial of chlorozotocin was completed for a weekly times four dose schedule repeated every 8 weeks. Thrombocytopenia was the acute dose limiting toxicity. Nausea and vomiting were moderate to severe and dose related. Two cases of possible drug related irreversible nephrotoxicity were seen. Transient elevations of serum creatinine and mild proteinuria were noted. Also, transient elevations in SGOT were observed. One patient with a carcinoid tumor had a 60% reduction in his 5HIAA level after one course of therapy.

Twenty-nine evaluable patients with anthracycline-resistant metastatic bone or soft tissue sarcomas were treated with chlorozotocin, 150 mg/m2 every 6 weeks. Four patients (14%) achieved partial responses. The most severe toxicity was usually thrombocytopenia (which occurred in 31% of patients). Chlorozotocin has only minimal activity in drug-resistant metastatic sarcomas.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Wikipedia

Drug Warnings

A phase I trial of chlorozotocin was completed for a weekly times four dose schedule repeated every 8 weeks. Thrombocytopenia was the acute dose limiting toxicity. Nausea and vomiting were moderate to severe and dose related. Two cases of possible drug related irreversible nephrotoxicity were seen. Transient elevations of serum creatinine and mild proteinuria were noted. Also, transient elevations in SGOT were observed. One patient with a carcinoid tumor had a 60% reduction in his 5HIAA level after one course of therapy.

Dates

2: National Toxicology Program. Chlorozotocin. Rep Carcinog. 2002;10:63. Update in: Rep Carcinog. 2004;11:III62-3. PubMed PMID: 15320326.

3: Chlorozotocin. Rep Carcinog. 2004;11:III62-3. PubMed PMID: 21089833.

4: Chinnasamy N, Rafferty J, Lashford L, Chinnasamy D, Margison G, Thatcher N, Dexter T, Fairbairn L. Protection of committed murine haemopoietic progenitors against BCNU toxicity does not predict protection of primitive, multipotent spleen colony-forming cells - implications for chemoprotective gene therapy. Leukemia. 1999 Nov;13(11):1776-83. PubMed PMID: 10557052.

5: Hickson I, Fairbairn LJ, Chinnasamy N, Dexter TM, Margison GP, Rafferty JA. Protection of mammalian cells against chloroethylating agent toxicity by an O6-benzylguanine-resistant mutant of human O6-alkylguanine-DNA alkyltransferase. Gene Ther. 1996 Oct;3(10):868-77. PubMed PMID: 8908500.

6: Dulude H, Salvador R, Gallant G. In vitro cytotoxicity and differential cellular sensitivity of derivatives of diamino acids. II. N1-methyl, N1-allyl, N1-(2-chloroethyl) and N1-propargyl nitrosoureas. Anticancer Res. 1995 May-Jun;15(3):853-8. PubMed PMID: 7645970.

7: Dulude H, Salvador R, Gallant G. In vitro cytotoxicity and differential cellular sensitivity of derivatives of diamino acids. I. N1-methyl, N1-allyl, N1-(2-chloroethyl) and N1-propargyl ureas. Anticancer Res. 1995 May-Jun;15(3):847-52. PubMed PMID: 7645969.

8: Sosnovsky G, Gnewuch CT. In the search for new anticancer drugs. 27. Synthesis and comparison of anticancer activity in vivo of amino acids, carbohydrates, and carbohydrate-amino acid conjugates containing the [N'-(2-chloroethyl)-N'-nitrosoamino]carbonyl group. J Pharm Sci. 1994 Jul;83(7):989-98. PubMed PMID: 7965679.

9: Matthew AM, Phillips RM, Loadman PM, Bibby MC. Pre-clinical evaluation of a novel chloroethylating agent, Clomesone. Br J Cancer. 1993 Mar;67(3):441-6. PubMed PMID: 8382507; PubMed Central PMCID: PMC1968247.

10: Bukowski RM, Tangen C, Lee R, Macdonald JS, Einstein AB Jr, Peterson R, Fleming TR. Phase II trial of chlorozotocin and fluorouracil in islet cell carcinoma: a Southwest Oncology Group study. J Clin Oncol. 1992 Dec;10(12):1914-8. PubMed PMID: 1333517.

11: Srivenugopal KS. Formation and disappearance of DNA interstrand cross-links in human colon tumor cell lines with different levels of resistance to chlorozotocin. Biochem Pharmacol. 1992 Mar 3;43(5):1159-63. PubMed PMID: 1532492.

12: Moertel CG, Lefkopoulo M, Lipsitz S, Hahn RG, Klaassen D. Streptozocin-doxorubicin, streptozocin-fluorouracil or chlorozotocin in the treatment of advanced islet-cell carcinoma. N Engl J Med. 1992 Feb 20;326(8):519-23. PubMed PMID: 1310159.

13: Wong KH, Wallen CA, Wheeler KT. 2-Nitroimidazole potentiation of nitrosourea induced cytotoxicity in subcutaneous implants of rat 9L brain tumor cells. J Neurooncol. 1991 Aug;11(1):17-25. PubMed PMID: 1833513.

14: Sosnovsky G, Rao NU. In the search for new anticancer drugs. XXIII: Exploration of a predictive design for anticancer drugs of carbohydrates containing N-nitrosochloroethylamino, N-nitrosomethyl, and N-nitrosoaminoxyl components. J Pharm Sci. 1991 Jul;80(7):693-9. PubMed PMID: 1658297.

15: Dolan ME, Mitchell RB, Mummert C, Moschel RC, Pegg AE. Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents. Cancer Res. 1991 Jul 1;51(13):3367-72. PubMed PMID: 1647266.

16: Hanania N, Boyano MD, Mangin C, Poupon MF. Oncogene and MDR1 gene expression in rat rhabdomyosarcoma sublines of different metastatic potential. Anticancer Res. 1991 Jan-Feb;11(1):473-80. PubMed PMID: 2018384.

17: Clary S, Nagarkatti PS, Nagarkatti M. Immunomodulatory effects of nitrosoureas on the phenotype and functions of T cells in the thymus and periphery. Immunopharmacology. 1990 Nov-Dec;20(3):153-64. PubMed PMID: 2149719.

18: Ali-Osman F, Srivenugopal K, Berger MS, Stein DE. DNA interstrand crosslinking and strand break repair in human glioma cell lines of varying [1,3-bis(2-chloroethyl)-1-nitrosourea] resistance. Anticancer Res. 1990 May-Jun;10(3):677-82. PubMed PMID: 2164350.

19: Chlorozotocin. IARC Monogr Eval Carcinog Risks Hum. 1990;50:65-75. Review. PubMed PMID: 2149865.

20: Yoon JW. The role of viruses and environmental factors in the induction of diabetes. Curr Top Microbiol Immunol. 1990;164:95-123. Review. PubMed PMID: 2073786.

Explore Compound Types

C7H6N2O4

C7H6N2O4